cis-1-Isopropyl-2,3-diphenylaziridine
Overview
Description
Cis-1-Isopropyl-2,3-diphenylaziridine is a chemical compound with the empirical formula C17H19N . It has a molecular weight of 237.34 . The CAS number for this compound is 71653-80-0 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string[H][C@@]1(N(C(C)C)[C@@]1([H])c2ccccc2)c3ccccc3
. This indicates the presence of an aziridine ring substituted with isopropyl and phenyl groups. Physical and Chemical Properties Analysis
This compound has a melting point of 48-50 °C (lit.) . It contains 1-3% sodium hydroxide as an inhibitor . The density of this compound is predicted to be 1.055±0.06 g/cm3 .Scientific Research Applications
1. Regio- and Stereoselective Lithiation and Electrophilic Substitution Reactions
A study by Luisi et al. (2007) explored the lithiation reaction of cis- and trans-N-alkyl-2,3-diphenylaziridines. They found that while cis-diphenylaziridines do not undergo lithiation with organolithiums, trans counterparts exhibit alpha-regioselective lithiation. The stereochemical course of the lithiation-trapping sequence varied based on the solvent used, demonstrating potential for controlled chemical reactions (Luisi, Capriati, Florio, & Musio, 2007).
2. Photooxygenation Reactions
In research by Schaap et al. (1984), the photooxygenation of cis- and trans-2,3-diphenylaziridine was investigated. The study concluded that cis-3,5-diphenyl-1,2,4-dioxazolidine is exclusively formed from the photooxygenation of these aziridines in acetonitrile. This work offers insights into the stereochemical behavior of aziridines in photochemical reactions (Schaap, Prasad, & Siddiqui, 1984).
3. Thermal [2 + 3]-Cycloadditions
Mlostoń et al. (2009) examined the thermal reaction of trans-1-methyl-2,3-diphenylaziridine with various dipolarophiles. The study revealed unexpected results with certain dipolarophiles, leading to mixtures of stereoisomeric compounds. This research highlights the complex behavior of aziridines in cycloaddition reactions, which can be crucial in synthetic chemistry (Mlostoń, Urbaniak, Domagała, Pfitzner, Zabel, & Heimgartner, 2009).
4. NMR Investigation of Aziridines
Capriati et al. (2008) conducted a detailed NMR investigation into the lithiation-trapping sequence of trans-N-alkyl-2,3-diphenylaziridines. Their findings, which include observations of differently configured lithiated aziridines, contribute significantly to the understanding of the stereochemistry of aziridines and their behavior in various solvents (Capriati, Florio, Luisi, Mazzanti, & Musio, 2008).
5. Reactions with Organocopper Reagents
A study by Toda et al. (1998) focused on the reactions of 2,3-trans-N-arylsulfonyl-3-alkyl-2-alkenylaziridines with organocopper reagents. They found that while the trans-isomers produced mixed products, the 2,3-cis-isomers yielded highly efficient routes to nonracemic (E)-allylamines. This research underscores the importance of stereochemistry in controlling regio- and stereoselectivity in organic synthesis (Toda, Aoyama, Mimura, Ohno, Fujii, & Ibuka, 1998).
Safety and Hazards
The safety data sheet (SDS) for cis-1-Isopropyl-2,3-diphenylaziridine can be viewed and downloaded for free at Echemi.com . This would provide comprehensive information about the safety precautions and hazards associated with this compound.
Relevant Papers The search results include references to peer-reviewed papers, technical documents, and similar products related to this compound . These resources could provide further information for a more detailed analysis.
Properties
IUPAC Name |
(2R,3S)-2,3-diphenyl-1-propan-2-ylaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17+,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCSIAPWHFXTLJ-JWTNVVGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476326 | |
Record name | AG-G-81017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-80-0 | |
Record name | AG-G-81017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.